N-(2-methylbenzyl)prop-2-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCEGMVQMHCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405946 | |
| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243462-40-0 | |
| Record name | 2-Methyl-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243462-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-methylbenzyl)prop-2-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound N-(2-methylbenzyl)prop-2-en-1-amine, including its nomenclature, structure, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.
IUPAC Name and Chemical Structure
The systematic and preferred IUPAC name for the compound is This compound . It is also commonly referred to as N-allyl-2-methylbenzylamine.
The structure consists of a secondary amine where the nitrogen atom is bonded to two substituents:
-
A prop-2-en-1-yl group (commonly known as an allyl group).
-
A 2-methylbenzyl group , which is a benzene ring substituted with a methyl group at position 2 and connected via a methylene bridge.
Chemical Structure:
(Note: This is a 2D representation of the molecule)
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | (Calculated) |
| Molecular Weight | 161.24 g/mol | (Calculated) |
| CAS Number | Not found in searched databases | - |
| Canonical SMILES | CC1=CC=CC=C1CNCC=C | (Predicted) |
| InChI Key | Predicted based on structure | (Predicted) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 1 | (Calculated) |
| Rotatable Bond Count | 4 | (Calculated) |
| Topological Polar Surface Area | 12 Ų | (Calculated) |
| pKa | 9.76 ± 0.10 | (Predicted)[1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via nucleophilic substitution, a common and reliable method for creating secondary amines. The protocol described below involves the alkylation of a primary amine with an alkyl halide.
Objective: To synthesize this compound by reacting 2-methylbenzylamine with allyl bromide.
Materials and Reagents:
-
2-Methylbenzylamine (CAS: 89-93-0)[2]
-
Allyl bromide (3-bromoprop-1-ene)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous acetonitrile (CH₃CN) or another polar aprotic solvent
-
Diethyl ether or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzylamine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile. Add anhydrous potassium carbonate (approximately 1.2 to 1.5 equivalents). The base is crucial for neutralizing the hydrobromic acid formed during the reaction.
-
Alkylation: While stirring the suspension, add allyl bromide (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82°C) and maintain it for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of solvent (acetonitrile or an extraction solvent).
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Visualizations
Diagram 1: Synthetic Pathway
The following diagram illustrates the synthetic workflow for this compound as described in the experimental protocol.
References
An In-depth Technical Guide to the Solubility of N-(2-methylbenzyl)prop-2-en-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-methylbenzyl)prop-2-en-1-amine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, general solubility expectations, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of the solubility behavior of this compound for applications in synthesis, purification, formulation, and drug delivery.
Introduction to this compound
This compound is a secondary amine containing both an aromatic benzyl group with a methyl substituent and an aliphatic allyl group. Its chemical structure dictates its physicochemical properties, including its solubility in various media. As a general principle, amines with a higher carbon content tend to be less soluble in water and more soluble in organic solvents.[1] The presence of a nitrogen atom with a lone pair of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions, influencing its solubility profile.
Expected Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar hydrocarbon backbone of the amine will interact favorably with the nonpolar solvent molecules through van der Waals forces. |
| Polar Aprotic Solvents | Dichloromethane, Diethyl Ether, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the amine. Amines are generally soluble in diethyl ether and dichloromethane.[1] |
| Polar Protic Solvents | Ethanol, Methanol | Soluble | The amine can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, leading to favorable interactions with protic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with sealed caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method (HPLC or GC).
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method with a calibration curve.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has a similar polarity to the solute will typically be a better solvent.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in protic solvents): In protic solvents, particularly those with some aqueous content, the pH can significantly impact the solubility of an amine. In acidic conditions, the amine will be protonated to form a more polar ammonium salt, which can alter its solubility.[2]
Logical Relationship for Solubility Prediction
The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the desired application.
Diagram 2: Logical Flow for Solvent Selection
Caption: A decision tree for selecting an appropriate organic solvent based on application requirements.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior in various organic solvents. It is expected to be soluble in a broad range of nonpolar and polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective design of chemical processes, including synthesis, purification, and the formulation of products containing this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Allylamine Derivatives
Introduction
Allylamine derivatives are a versatile class of organic compounds characterized by the presence of an allylamine functional group (C=C-C-N). This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. The first prominent member, naftifine, was discovered in 1974, paving the way for a new class of therapeutic agents. These synthetic compounds are of significant interest in drug development due to their potent and diverse pharmacological effects, including antifungal, anticancer, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the key biological activities of allylamine derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Antifungal Activity
The most well-established therapeutic application of allylamine derivatives is in the treatment of fungal infections. Compounds like Terbinafine, Naftifine, and Butenafine are widely used as broad-spectrum antifungal agents, particularly effective against dermatophytes—fungi that cause infections of the skin, hair, and nails.
Mechanism of Action: Inhibition of Squalene Epoxidase
Allylamine derivatives exert their antifungal effect by specifically targeting the fungal ergosterol biosynthesis pathway. They act as potent, non-competitive inhibitors of squalene epoxidase, a key enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, an early step in the formation of ergosterol.
The inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion : Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, fluidity, and the function of membrane-bound enzymes, ultimately impairing fungal growth.
-
Squalene Accumulation : The blockage of the enzyme leads to a toxic intracellular accumulation of squalene. High concentrations of this hydrocarbon are believed to interfere with membrane function and cell wall synthesis, contributing to cell death.
A key advantage of allylamines is their selective toxicity. They show a much higher affinity for the fungal squalene epoxidase than for the mammalian equivalent, minimizing effects on human cholesterol synthesis.
Caption: Mechanism of allylamine antifungal activity.
Quantitative Antifungal Data
The in vitro efficacy of allylamine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Fungal Group | Representative Species | MIC Range (µg/mL) | Reference |
| Terbinafine | Dermatophytes | Trichophyton spp., Microsporum spp. | 0.001 - 0.01 | |
| Ascomycetous Fungi | Aspergillus spp. | 0.05 - 1.56 | ||
| Dimorphic Fungi | Sporothrix schenckii | 0.1 - 0.4 | ||
| Yeasts | Candida spp., Malassezia furfur | 0.1 - >100 | ||
| Naftifine | Dermatophytes | T. rubrum, T. mentagrophytes | Not specified, but highly active | |
| Butenafine | Filamentous Fungi | T. rubrum, M. gypseum | Effective in vitro | |
| Yeasts | Cryptococcus neoformans, C. gattii | Effective in vitro |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeast and filamentous fungi.
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Activity
Recent research has highlighted the potential of novel synthetic allylamine derivatives as anticancer agents. Their mechanisms of action are diverse and appear to be dependent on the specific chemical structure of the derivative.
Mechanisms of Action
-
Hsp90 Inhibition : Geldanamycin, an ansamycin antibiotic, is a known inhibitor of Heat Shock Protein 90 (Hsp90). Synthetic hybrids incorporating an allylamine moiety with geldanamycin have been developed. Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins, triggering cell cycle arrest and apoptosis.
-
Induction of Apoptosis : Certain guanidine-based allylamine derivatives have been shown to exhibit significant in vitro activity against human tumor cell lines. Other derivatives, such as S-allylmercaptocysteine (SAMC), can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and activating the MAPK pathway.
-
Microtubule Polymerization Inhibition : Some derivatives can inhibit tumor cell proliferation by interfering with the dynamics of microtubule polymerization, a critical process for cell division.
Caption: Hsp90 inhibition by an allylamine-geldanamycin hybrid.
Quantitative Anticancer Data
The in vitro potency of anticancer compounds is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation).
| Compound Class | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Amine-Geldanamycin Hybrids | HeLa | Human Cervical Carcinoma | 19.36 - 45.66 | |
| HepG2 | Human Hepatocellular Carcinoma | 24.62 | ||
| Guanidine Derivatives | Various | Human Tumour Cell Lines | Significant Activity (specific values not detailed) |
Experimental Protocol: Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the allylamine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation : The absorbance is proportional to the number of viable cells. Plot cell viability against drug concentration and use non-linear regression to calculate the IC50 value.
Monoamine Oxidase (MAO) Inhibition
Certain allylamine derivatives have been identified as potent, irreversible inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Mechanism of Action
Allylamine and its derivatives can act as mechanism-based inactivators ("suicide substrates") of MAO. The enzyme oxidizes the allylamine, which generates a reactive intermediate that then covalently binds to an amino acid residue at the enzyme's active site, leading to irreversible inhibition. Studies have shown that some derivatives, such as (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145), are extremely potent inhibitors of semicarbazide-sensitive amine oxidase (SSAO). Other aliphatic propargylamines have been identified as highly selective MAO-B inhibitors.
Quantitative MAO Inhibition Data
| Compound | Enzyme Target | Potency | Reference |
| (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Krate = 2 x 106 min-1 M-1 | |
| N-Methyl-N-(2-pentyl)propargylamine (M-2-PP) | Monoamine Oxidase B (MAO-B) | ~5x more potent than l-deprenyl in vivo |
Experimental Protocol: MAO Activity Assay
This is a general protocol for measuring MAO activity using a fluorometric or colorimetric method.
-
Enzyme Source : Prepare a source of MAO, such as rat liver or brain mitochondria homogenates.
-
Inhibitor Pre-incubation : Pre-incubate the enzyme preparation with various concentrations of the allylamine inhibitor for a defined time to allow for inhibition to occur.
-
Substrate Addition : Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).
-
Signal Detection : The MAO-catalyzed reaction produces H₂O₂, which reacts with the detection reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colored product. Monitor the signal over time using a plate reader.
-
Activity Calculation : The rate of signal increase is proportional to the MAO activity.
-
IC50 Determination : Calculate the percent inhibition for each concentration of the allylamine derivative and determine the IC50 value.
**4.
Methodological & Application
Application Note: Synthesis of N-(2-methylbenzyl)prop-2-en-1-amine via Reductive Amination
**Abstract
This application note provides a detailed protocol for the synthesis of N-(2-methylbenzyl)prop-2-en-1-amine, a valuable secondary amine intermediate in drug discovery and organic synthesis. The described method utilizes a one-pot reductive amination reaction between 2-methylbenzaldehyde and allylamine. This protocol is optimized for high yield and purity, employing sodium triacetoxyborohydride as a mild and selective reducing agent. The procedure is suitable for researchers, scientists, and professionals in drug development.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable method for the preparation of primary, secondary, and tertiary amines.[1] This method involves the initial formation of an imine from the condensation of a carbonyl compound (aldehyde or ketone) with an amine, followed by in-situ reduction of the imine to the corresponding amine.[2][3] This approach avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[2]
This protocol details the synthesis of this compound from 2-methylbenzaldehyde and allylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent due to its high selectivity for imines in the presence of aldehydes and its operational simplicity.[1][4]
Reaction Scheme
The overall reaction is depicted below:
Experimental Protocol
3.1 Materials and Equipment
-
2-Methylbenzaldehyde (≥98%)
-
Allylamine (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
3.2 Procedure
-
To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Add allylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 2-Methylbenzaldehyde | 1.0 eq |
| Allylamine | 1.1 eq |
| Reagents | |
| Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Purification Method | Flash Column Chromatography (Silica Gel) |
Visualization of Experimental Workflow
References
Application Notes and Protocols for N-(2-methylbenzyl)prop-2-en-1-amine in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is frequently catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2] The products of Knoevenagel condensation are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3]
While a wide array of amines have been successfully employed as catalysts, this document focuses on the projected application of N-(2-methylbenzyl)prop-2-en-1-amine, a secondary amine, in this capacity. Although direct literature precedent for this specific amine is not abundant, its structural features suggest it can effectively catalyze the Knoevenagel condensation. These application notes provide a comprehensive overview of the reaction, a general protocol, and expected outcomes based on analogous systems.
Mechanism of Amine-Catalyzed Knoevenagel Condensation
Secondary amines, such as this compound, are proposed to catalyze the Knoevenagel condensation through the formation of an iminium ion intermediate.[4][5] The general mechanism involves two key catalytic cycles:
-
Enolate Formation: The amine acts as a base to deprotonate the active methylene compound, forming a resonance-stabilized enolate.[6][7]
-
Iminium Ion Formation and Reaction: The secondary amine reacts with the carbonyl group of the aldehyde or ketone to form an iminium ion. This iminium ion is more electrophilic than the original carbonyl compound and readily reacts with the enolate.[4][6]
-
Catalyst Regeneration: The resulting intermediate eliminates a molecule of water and regenerates the amine catalyst to produce the final α,β-unsaturated product.[6]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a catalyst in Knoevenagel condensation. These are based on established procedures for similar reactions.[3][8]
Protocol 1: Synthesis of 2-Benzylidenemalononitrile
This protocol describes the condensation of benzaldehyde with malononitrile.
-
Materials:
-
Benzaldehyde (1 mmol, 106.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
This compound (0.1 mmol, 16.1 mg)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde, malononitrile, and ethanol.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.[9][10]
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of Coumarin Derivatives
This protocol is adapted for the synthesis of a coumarin derivative from 2-hydroxybenzaldehyde and an active methylene compound, such as ethyl acetoacetate.[9][10]
-
Materials:
-
2-hydroxybenzaldehyde (12 mmol, 1.46 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
This compound (catalytic amount, e.g., 0.5 mmol)
-
-
Procedure:
-
In a suitable reaction vessel, combine 2-hydroxybenzaldehyde and ethyl acetoacetate.
-
Add a catalytic amount of this compound.
-
The reaction can be performed neat or in a minimal amount of a high-boiling solvent like DMF.
-
The reaction mixture can be heated (e.g., 60-80 °C) or subjected to microwave irradiation to accelerate the reaction.[9][10]
-
Monitor the reaction by TLC.
-
After completion, the crude product can be purified by recrystallization.
-
Data Presentation
The following tables summarize typical quantitative data obtained from Knoevenagel condensations using amine catalysts under various conditions. While specific to the cited examples, they provide a reasonable expectation for reactions catalyzed by this compound.
Table 1: Knoevenagel Condensation of Benzaldehyde and Malononitrile [3][8]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Amine-functionalized MOF | Ethanol | Room Temp. | 5 min | >99 |
| Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 | 4 h | 97.6 (selectivity) |
| Diethylamine | Neat (Microwave) | - | 60 s | High |
Table 2: Synthesis of Coumarin Derivatives via Knoevenagel Condensation [9][10]
| Aldehyde | Active Methylene | Catalyst | Conditions | Time | Yield (%) |
| 2-hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine | Microwave | 60 s | Optimal |
| 2-hydroxybenzaldehyde | Diethyl malonate | Diethylamine | Microwave | 10 min | Optimal |
Visualizations
.dot
Caption: Mechanism of secondary amine-catalyzed Knoevenagel condensation.
.dot
Caption: General experimental workflow for Knoevenagel condensation.
This compound is a suitable secondary amine catalyst for the Knoevenagel condensation. Its structural features align with those of other effective amine catalysts for this transformation. The provided protocols and data offer a solid foundation for researchers to employ this reagent in the synthesis of a variety of α,β-unsaturated compounds. As with any chemical reaction, optimization of reaction conditions such as solvent, temperature, and catalyst loading may be necessary to achieve the highest yields and purity for a specific substrate combination.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Polymerization of N-Allyl Amine Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of polymerization reactions involving N-allyl amine monomers, with a focus on their application in drug and gene delivery systems. Detailed protocols for common polymerization techniques are provided, along with data presentation and visualizations to aid in experimental design and interpretation.
Introduction to Poly(N-allyl amine) and its Derivatives
Poly(N-allyl amine) (PAA) and its derivatives are cationic polymers that have garnered significant interest in the biomedical field. The primary amine groups along the polymer backbone are protonated at physiological pH, rendering the polymer positively charged. This characteristic is crucial for its application in drug and gene delivery, as it facilitates interaction with negatively charged biological molecules such as nucleic acids (DNA and RNA) and the surfaces of cell membranes.
However, the polymerization of allyl monomers, including N-allyl amine, can be challenging. Free-radical polymerization often results in low molecular weight polymers due to degradative chain transfer. To overcome this, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been explored to synthesize well-defined PAA architectures.
Polymerization Techniques
Free-Radical Polymerization of Allylamine Hydrochloride
A common method for synthesizing poly(allylamine) is the free-radical polymerization of its hydrochloride salt. The protonation of the amine group reduces the propensity for side reactions and allows for polymerization in aqueous media.
Experimental Protocol: Free-Radical Polymerization of Allylamine Hydrochloride
Materials:
-
Allylamine hydrochloride (monomer)
-
2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (initiator)
-
Deionized water (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Oil bath or heating mantle
Procedure:
-
Dissolve the desired amount of allylamine hydrochloride in deionized water in a round-bottom flask to achieve the target monomer concentration (e.g., 50-70 wt%).
-
Add the free-radical initiator (e.g., 1-5 mol% relative to the monomer).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes while stirring.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-95 °C).[1]
-
Allow the polymerization to proceed for the desired time (e.g., 24-72 hours). The solution will become more viscous as the polymer forms.
-
To terminate the reaction, remove the flask from the heat and expose it to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum at room temperature to a constant weight.
Data Presentation: Free-Radical Polymerization of Allylamine Hydrochloride
| Monomer Concentration (wt%) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mw, kDa) | PDI |
| 70 | 1 | 95 | 24 | 85 | 16 | 2.1 |
| 50 | 2 | 60 | 48 | 78 | 12 | 2.5 |
| 70 | 0.5 | 95 | 24 | 75 | 25 | 1.9 |
Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual results may vary depending on specific experimental conditions.
Controlled Radical Polymerization: RAFT
RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a powerful technique to synthesize polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). While the direct RAFT polymerization of unprotected N-allyl amine can be challenging, the use of protected monomers or specific RAFT agents can yield well-defined polymers.
Experimental Protocol: RAFT Copolymerization of a Protected N-Allyl Amine Monomer
This protocol describes a general approach for the RAFT copolymerization of a protected N-allyl amine monomer (e.g., N-allyl-N-Boc-aminomethylstyrene) with a comonomer (e.g., styrene).
Materials:
-
Protected N-allyl amine monomer
-
Comonomer (e.g., styrene)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen gas supply
-
Schlenk flask with a magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the protected N-allyl amine monomer, the comonomer, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the polymerization.
-
Perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC/SEC (for molecular weight and PDI).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum.
-
If necessary, perform a deprotection step to remove the protecting group from the amine functionality.
Data Presentation: RAFT Polymerization
| [Monomer]:[RAFT Agent]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn,theo (kDa) | Mn,exp (kDa) | PDI |
| 100:1:0.1 | 70 | 8 | 65 | 10.5 | 10.2 | 1.15 |
| 200:1:0.2 | 60 | 12 | 78 | 21.0 | 20.5 | 1.20 |
| 50:1:0.1 | 80 | 6 | 85 | 5.8 | 5.5 | 1.12 |
Note: This data is representative of a controlled polymerization process and will vary based on the specific monomers and RAFT agent used.
Applications in Drug and Gene Delivery
The primary application of poly(N-allyl amine) and its derivatives in the biomedical field is as a non-viral vector for the delivery of therapeutic agents, particularly nucleic acids.
Mechanism of Gene Delivery
The process of poly(N-allyl amine)-mediated gene delivery can be broken down into several key steps, starting from the formation of a complex with the genetic material to its eventual expression in the target cell.
Cellular Uptake and Gene Delivery Workflow
References
Application Notes and Protocols for Catalytic Use of N-Allyl-N-Aryl Amine Metal Complexes
Disclaimer: Extensive literature searches did not yield specific catalytic applications for metal complexes of N-(2-methylbenzyl)prop-2-en-1-amine. The following application notes and protocols are based on the well-documented catalytic activity of structurally similar palladium complexes of N-allyl-N-arylamine ligands . These examples are provided to illustrate the potential catalytic applications and methodologies for this class of compounds.
Introduction
Palladium complexes bearing N-allyl-N-aryl amine ligands have emerged as versatile catalysts in organic synthesis. The ability of the palladium center to coordinate with both the nitrogen atom and the allyl group's double bond allows for unique reactivity. These complexes are particularly effective in intramolecular cyclization reactions, offering a powerful tool for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. The electronic and steric properties of the aryl substituent can be readily tuned to modulate the catalytic activity and selectivity.
Catalytic Applications: Intramolecular Cyclization of Alkenyl Amines
Palladium complexes of N-allyl-N-arylamines are effective catalysts for the intramolecular aminopalladation/reductive elimination cascade of unsaturated amines, leading to the formation of various heterocyclic structures. A prominent application is the synthesis of pyrrolidines and piperidines from the corresponding δ- and ε-aminoalkenes.
Quantitative Data Summary
The following table summarizes representative data for the palladium-catalyzed intramolecular cyclization of an unsaturated amine.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Toluene | 80 | 12 | 85 |
| 2 | 2.5 | Toluene | 80 | 24 | 78 |
| 3 | 5 | THF | 65 | 12 | 65 |
| 4 | 5 | DMF | 100 | 12 | 50 |
Experimental Protocols
Protocol 1: Synthesis of the N-Allyl-N-Aryl Amine Ligand
This protocol describes a general method for the synthesis of an N-allyl-N-aryl amine ligand, a precursor to the palladium complex.
Materials:
-
Aniline derivative (1.0 equiv)
-
Allyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aniline derivative, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-allyl-N-aryl amine ligand.
Protocol 2: Synthesis of the Palladium(II) Catalyst
This protocol outlines the synthesis of a representative palladium(II) complex with the N-allyl-N-aryl amine ligand.
Materials:
-
N-allyl-N-aryl amine ligand (1.0 equiv)
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the N-allyl-N-aryl amine ligand in dry dichloromethane.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride in dry dichloromethane.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under vacuum to precipitate the complex.
-
Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the palladium(II) complex.
Protocol 3: Catalytic Intramolecular Cyclization
This protocol details the use of the synthesized palladium complex in a representative intramolecular cyclization reaction of an unsaturated amine.
Materials:
-
Unsaturated amine substrate (e.g., 4-penten-1-amine derivative) (1.0 equiv)
-
Palladium(II) catalyst (e.g., 5 mol%)
-
Base (e.g., sodium tert-butoxide, 1.2 equiv)
-
Dry toluene
-
Argon or Nitrogen gas
-
Standard glassware for catalysis reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium(II) catalyst and the base.
-
Add dry toluene to the Schlenk tube, followed by the unsaturated amine substrate.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80°C.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired heterocyclic product.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Allylation of 2-Methylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the allylation of 2-methylbenzylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the allylation of 2-methylbenzylamine, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why is my reaction yield low? | - Insufficient reactivity of the allylating agent: Some allylating agents require activation or specific catalysts to react efficiently. - Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Inappropriate solvent: The chosen solvent may not be suitable for dissolving the reactants or facilitating the reaction. - Decomposition of reactants or products: The reaction conditions may be too harsh, leading to the degradation of starting materials or the desired product. - Steric hindrance: The 2-methyl group on the benzylamine may sterically hinder the approach of the allylating agent. | - Choice of Allylating Agent: Consider using a more reactive allylating agent, such as allyl bromide or allyl iodide, in the presence of a suitable base. For less reactive agents like allyl alcohol, a catalyst (e.g., palladium or molybdenum-based) may be necessary.[1] - Temperature Optimization: Screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition. For nickel-catalyzed reactions with benzyl alcohols, temperatures around 180°C have been reported to be effective.[2][3] - Solvent Screening: Test a variety of solvents with different polarities (e.g., acetone, acetonitrile, THF, toluene). The use of a polar solvent like ethanol can be essential for some catalyst systems.[1] - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to identify the optimal reaction time and prevent product decomposition. - Catalyst Selection: For sterically hindered amines, specific catalyst systems, such as phosphinoamide-scaffolded heterobimetallic palladium-titanium complexes, have been shown to be effective.[1] |
| How can I minimize the formation of the di-allylated product? | - Excess of allylating agent: Using a large excess of the allylating agent will favor the formation of the di-allylated product. - High reaction temperature or prolonged reaction time: Harsher conditions can promote the second allylation. - High concentration of reactants: Increased proximity of molecules can lead to multiple alkylations. | - Stoichiometry Control: Use a 1:1 molar ratio of 2-methylbenzylamine to the allylating agent or a slight excess of the amine. - Controlled Addition: Add the allylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. - Milder Conditions: Conduct the reaction at the lowest effective temperature and for the shortest time necessary for complete consumption of the starting amine. - Use of a Bulky Base: A sterically hindered, non-nucleophilic base can help to deprotonate the primary amine without competing in the alkylation reaction. |
| What are common side reactions and how can I avoid them? | - Over-alkylation: Formation of di- and tri-allylated products. - Elimination reactions: With certain allylating agents and bases, elimination to form dienes can be a competing pathway. - Reaction with the solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. | - Control Stoichiometry and Conditions: As mentioned above, careful control of stoichiometry and reaction conditions is crucial to minimize over-alkylation. - Choice of Base and Solvent: Select a base and solvent system that favors nucleophilic substitution over elimination. For example, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent. - Inert Solvent: Use a non-reactive solvent under the chosen reaction conditions. |
| My reaction is not proceeding to completion. What should I do? | - Inactive catalyst: The catalyst may have degraded or may not be suitable for the specific substrate. - Insufficient base: The amount of base may not be enough to neutralize the acid formed during the reaction and deprotonate the amine. - Presence of inhibitors: Impurities in the starting materials or solvent can inhibit the catalyst. | - Catalyst Screening: Test different catalysts known for N-alkylation reactions. For instance, Raney Ni has been used for the N-alkylation of benzyl alcohols.[2][3] - Optimize Base: Increase the equivalents of base and consider using a stronger, non-nucleophilic base. - Purify Starting Materials: Ensure that 2-methylbenzylamine, the allylating agent, and the solvent are pure and dry. 2-methylbenzylamine can be purified by distillation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction conditions for the mono-allylation of 2-methylbenzylamine?
A good starting point would be to react 2-methylbenzylamine with one equivalent of allyl bromide in a polar aprotic solvent like acetone or acetonitrile, using a mild inorganic base such as potassium carbonate at room temperature. The reaction should be monitored by TLC to follow the consumption of the starting material.
Q2: Which analytical techniques are best for monitoring the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for qualitative monitoring of the reaction progress by observing the disappearance of the starting materials and the appearance of the product(s). For quantitative analysis and to check for the formation of byproducts like the di-allylated amine, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Q3: How can I purify the N-allyl-2-methylbenzylamine product?
The product can typically be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. The exact ratio will depend on the polarity of the product and any remaining starting materials. Alternatively, vacuum distillation can be used for purification.
Q4: Does the 2-methyl group on the benzene ring significantly affect the reactivity of the amine?
The 2-methyl group can have a moderate steric effect, potentially slowing down the rate of allylation compared to unsubstituted benzylamine. This steric hindrance might necessitate slightly more forcing reaction conditions (e.g., higher temperature or a more active catalyst) to achieve a good yield.
Experimental Protocols
Adapted Protocol for Mono-N-Allylation of 2-Methylbenzylamine with Allyl Bromide
This protocol is adapted from general procedures for the N-allylation of primary amines.
Materials:
-
2-Methylbenzylamine (1.0 equiv)
-
Allyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzylamine and anhydrous acetone.
-
Add potassium carbonate to the solution and stir the suspension at room temperature.
-
Add allyl bromide dropwise to the stirring suspension over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting amine), filter the solid potassium carbonate and wash it with acetone.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-allyl-2-methylbenzylamine.
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines
| Catalyst System | Amine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Raney Ni | Benzyl alcohol (forms benzylamine in situ) | Ammonia | t-amyl alcohol | 180 | ~50-60 (isolated) | [2][3] |
| Pd(OAc)₂/Ligand | Benzyl ammoniums | Allylstannanes | THF | 60 | 46-80 (NMR) | [4] |
| MoO₃/TiO₂ | Various amines | Allyl alcohol | - | - | Good yields | [1] |
| Co-nanoparticles | Various amines | Benzyl alcohol | Toluene | 140-160 | Moderate to high | [5] |
Mandatory Visualization
References
Technical Support Center: Purification of Crude N-(2-methylbenzyl)prop-2-en-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2-methylbenzyl)prop-2-en-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in my crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials and over-alkylation byproducts. These include:
-
2-methylbenzylamine: The starting primary amine.
-
Allyl bromide: The alkylating agent (if used in excess).
-
N,N-diallyl-2-methylbenzylamine: The product of double allylation.
-
Triallylamine: From the reaction of allyl bromide with ammonia or other amine impurities.
-
Solvent and base residues: Depending on the reaction conditions.
Q2: My TLC plate shows multiple spots. How can I identify the product and the main impurities?
A2: Thin-layer chromatography (TLC) is a crucial tool for monitoring the reaction and purification. Here's a general guide for interpreting your TLC plate (e.g., using a silica gel plate with a mobile phase of ethyl acetate/hexanes):
-
Product (this compound): As a secondary amine, it will be more polar than the dialkylated byproduct but less polar than the starting primary amine.
-
2-methylbenzylamine (starting material): Being a primary amine, it is the most polar of the amine compounds and will have the lowest Rf value (closest to the baseline).
-
N,N-diallyl-2-methylbenzylamine (dialkylated impurity): As a tertiary amine, it is the least polar of the amine products and will have the highest Rf value.
-
Visualization: Spots can be visualized under UV light (if the compounds are UV active) or by staining with a potassium permanganate (KMnO4) solution or ninhydrin stain (which is specific for primary and secondary amines).
Q3: I'm trying to purify my compound by column chromatography, but I'm getting poor separation. What can I do?
A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Solvent System (Eluent): The choice of eluent is critical. A common starting point is a mixture of ethyl acetate and hexanes. You may need to optimize the ratio to achieve good separation. A less polar eluent (higher proportion of hexanes) will generally result in lower Rf values and better separation of less polar compounds.
-
Use of Triethylamine: Amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape and separation.
-
Amine-Functionalized Silica: For particularly difficult separations of amines, using an amine-functionalized silica gel stationary phase can significantly improve results by minimizing the acid-base interactions that cause tailing.
-
Column Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are using an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Gradient Elution: Starting with a less polar eluent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) can help to first elute the less polar impurities (like the dialkylated product) and then the more polar product and starting material, leading to better overall separation.
Q4: I have a significant amount of unreacted 2-methylbenzylamine in my crude product. How can I remove it?
A4: There are a few effective methods to remove the unreacted primary amine:
-
Acid Wash: Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The primary and secondary amines will be protonated to form water-soluble ammonium salts and move into the aqueous layer. The less basic dialkylated impurity may remain in the organic layer. Afterward, the aqueous layer can be basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent. The difference in basicity between the primary and secondary amines can sometimes be exploited for selective extraction at a specific pH, though this can be challenging.
-
Column Chromatography: As mentioned in Q3, a well-optimized column chromatography protocol should effectively separate the more polar 2-methylbenzylamine from the desired product.
Q5: My purified product is an oil, but I need a solid for further reactions. What can I do?
A5: If the freebase of this compound is an oil, you can often convert it to a solid salt, which is typically more crystalline and easier to handle.
-
Hydrochloride Salt Formation: Dissolve the purified oily amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Then, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or dioxane. The hydrochloride salt should precipitate out as a solid. The solid can then be collected by filtration, washed with a cold solvent, and dried.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound. Note that these values are approximate and may need to be optimized for your specific reaction scale and crude mixture composition.
| Parameter | Value | Notes |
| TLC Analysis | ||
| Stationary Phase | Silica Gel 60 F254 | Standard analytical TLC plates. |
| Mobile Phase (Eluent) | 10-30% Ethyl Acetate in Hexanes (+ 0.5% Et3N) | The optimal ratio will depend on the specific impurity profile. The addition of triethylamine (Et3N) is recommended to reduce tailing. |
| Expected Rf Values | ||
| N,N-diallyl-2-methylbenzylamine | ~0.7 - 0.8 | Least polar, travels furthest up the plate. |
| This compound | ~0.4 - 0.6 | The desired product. |
| 2-methylbenzylamine | ~0.1 - 0.2 | Most polar, remains closest to the baseline. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) or Amine-Functionalized Silica | Amine-functionalized silica is recommended for better separation of basic compounds. |
| Eluent | Gradient: 5% to 20% Ethyl Acetate in Hexanes (+ 0.5% Et3N) | A gradient elution is often more effective than an isocratic (constant solvent mixture) elution. |
| Expected Purity after Column | >95% | As determined by GC-MS or NMR. |
| Expected Yield after Column | 60-80% | This will vary depending on the initial purity of the crude material. |
| Recrystallization (of Hydrochloride Salt) | ||
| Recrystallization Solvent | Ethanol/Diethyl Ether or Isopropanol/Hexane | A two-solvent system is often effective. Dissolve in the minimum amount of the more polar solvent and add the less polar solvent until turbidity persists, then heat to redissolve and cool slowly. |
| Expected Purity after Recrystallization | >99% | |
| Expected Yield after Recrystallization | 70-90% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et3N)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Potassium permanganate stain solution
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber containing a 20% ethyl acetate in hexanes solution with a few drops of triethylamine.
-
Visualize the spots under UV light and/or by staining with potassium permanganate to identify the product and major impurities based on their expected Rf values.
-
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes with 0.5% Et3N).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to aid in packing.
-
Add a layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial eluent through it until the silica bed is stable and the eluent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes + 0.5% Et3N).
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the eluent (e.g., to 10%, then 15%, then 20% ethyl acetate) to elute the compounds from the column.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as GC-MS and NMR spectroscopy.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Characterization of Substituted N-Benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted N-benzylamines.
I. Troubleshooting Guides
This section offers step-by-step solutions to specific experimental problems.
HPLC Analysis: Resolving Peak Tailing
Problem: My peaks are tailing when analyzing substituted N-benzylamines on a C18 column.
Cause: Peak tailing for basic compounds like N-benzylamines is often caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2]
Solutions:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of the mobile phase to a range of 2-4.[3] This ensures the protonation of the silanol groups, minimizing their interaction with the positively charged analyte.[4]
-
Consideration: Ensure the column is stable at low pH. Standard silica columns should not be used below pH 3, while specially designed columns like Agilent ZORBAX StableBond can operate at lower pH values.[4]
-
-
Use of an End-Capped Column:
-
Action: Employ a highly deactivated, end-capped column. End-capping chemically modifies the surface to reduce the number of accessible free silanol groups.[2]
-
-
Buffer Addition:
-
Competitive Amine:
-
Action: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%). The TEA will preferentially interact with the active silanol sites.
-
-
Column Overload Check:
-
Action: Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.[2]
-
Solution: Reduce the injection volume or sample concentration.
-
Troubleshooting Workflow for HPLC Peak Tailing
References
Optimizing Solvent Systems for N-(2-methylbenzyl)prop-2-en-1-amine Reactions: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving N-(2-methylbenzyl)prop-2-en-1-amine. This resource aims to address common challenges encountered during synthesis and subsequent reactions, offering data-driven solutions and detailed experimental protocols to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the N-alkylation of 2-methylbenzylamine with an allyl halide to synthesize this compound?
A1: The synthesis of this compound, a secondary amine, from 2-methylbenzylamine and an allyl halide (e.g., allyl bromide) is typically performed in polar aprotic solvents. Acetonitrile (ACN) is a widely used solvent for this type of reaction, often in the presence of a mild base like potassium carbonate (K₂CO₃). Other suitable solvents include tetrahydrofuran (THF) and dimethylformamide (DMF). The choice of solvent can significantly influence the reaction rate and the formation of byproducts.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. A primary concern in the N-alkylation of primary amines is over-alkylation, where the desired secondary amine product reacts further with the allyl halide to form a tertiary amine.[1] To mitigate this, using an excess of the primary amine (2-methylbenzylamine) can be effective. Other potential causes for low yield include incomplete reaction, degradation of starting materials or product, and suboptimal reaction temperature. Screening different bases, such as cesium carbonate which has been shown to improve selectivity for mono-alkylation, may also enhance the yield of the desired product.[2]
Q3: I am struggling with the purification of this compound. What are the recommended purification methods?
A3: Purification of N-alkylated benzylamines is commonly achieved through column chromatography on silica gel.[3][4] The choice of eluent system is critical for effective separation. A typical starting point for non-polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to achieve optimal separation of the desired product from unreacted starting materials and byproducts. For basic amine compounds that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve peak shape and recovery.[5]
Q4: What are the expected side products in the synthesis of this compound?
A4: The most common side product is the tertiary amine, N,N-diallyl-N-(2-methylbenzyl)amine, resulting from the over-alkylation of the desired secondary amine product. The secondary amine is often more nucleophilic than the starting primary amine, leading to this common issue.[1] Additionally, if the reaction conditions are not carefully controlled, unreacted starting materials (2-methylbenzylamine and allyl halide) will be present in the crude product mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., degraded allyl bromide).2. Insufficient reaction temperature.3. Inappropriate solvent or base. | 1. Use fresh, high-purity reagents.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.3. Screen alternative solvents such as THF or DMF, and bases like sodium hydride or cesium carbonate.[2] |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to tertiary amine formation.2. Competing side reactions. | 1. Use an excess of 2-methylbenzylamine (2-3 equivalents).2. Employ a milder base (e.g., K₂CO₃ vs. NaH).3. Consider alternative synthetic routes such as reductive amination of 2-methylbenzaldehyde with allylamine. |
| Reaction Stalls Before Completion | 1. Deactivation of the base (e.g., by moisture).2. Formation of an insoluble salt that coats the base. | 1. Ensure all reagents and solvents are anhydrous.2. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility and reactivity of the base. |
| Difficult Purification (Streaking on TLC, Poor Separation) | 1. Strong interaction of the basic amine product with the acidic silica gel.2. Co-elution of the product with impurities. | 1. Add a small percentage of triethylamine (0.5-1%) to the eluent system.[5]2. Try a different stationary phase, such as alumina (basic or neutral).3. Optimize the eluent system by testing different solvent ratios and combinations. |
Quantitative Data on Solvent Effects
| Solvent | Typical Polarity | General Effect on N-Alkylation Rate | Observed Yield Range (for similar reactions) | Potential Issues |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Fast | 60-90%[6] | Can sometimes lead to over-alkylation. |
| Dimethylformamide (DMF) | Polar Aprotic | Fast | 70-95% | Can be difficult to remove during workup; potential for side reactions at high temperatures. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate | 50-80% | Lower reaction rates may require longer reaction times or higher temperatures. |
| Toluene | Non-polar | Slow | 30-60% | Generally slower reaction rates; may require a phase-transfer catalyst. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Moderate | 40-70% | Lower boiling point may limit reaction temperature. |
Note: Yields are highly dependent on the specific substrates, base, temperature, and reaction time.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 2-methylbenzylamine (2.0 equivalents) in anhydrous acetonitrile (10 mL per gram of 2-methylbenzylamine) in a round-bottom flask, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.0 equivalent) dropwise to the stirring suspension.
-
Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Enhancing Regioselectivity of Reactions on the Allyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the regioselective functionalization of allyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction)?
A1: The regioselectivity of the Tsuji-Trost reaction is influenced by a combination of steric and electronic factors. Key parameters include the nature of the ligand, the solvent, the counter-ion, the leaving group, the nucleophile, the base, the structure of the allyl substrate, and any additives.[1] For unsymmetrical allyl substrates, nucleophilic attack generally occurs at the least sterically hindered allylic position.[2][3] However, the choice of ligand can significantly alter this preference.
Q2: How do ligands influence the regioselectivity of the Tsuji-Trost reaction?
A2: Ligands play a crucial role in determining the regioselectivity by modifying the steric and electronic properties of the palladium catalyst.[1]
-
Steric Effects: Bulky ligands can direct the nucleophile to the less substituted (linear) terminus of the π-allyl palladium intermediate.
-
Electronic Effects: The electronic nature of the ligand can influence the charge distribution in the π-allyl intermediate, directing the nucleophile to the more electron-deficient terminus. Some ligands can promote the formation of the branched product.[1]
-
Bite Angle: The bite angle of bidentate phosphine ligands can influence the geometry of the catalyst and, consequently, the regioselectivity.
Q3: Can the nucleophile affect the regioselectivity of allylic alkylation?
A3: Yes, the nature of the nucleophile is a critical factor. "Soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the allyl group directly, while "hard" nucleophiles (pKa of conjugate acid > 25) may attack the metal center first.[2][3] The size of the nucleophile also plays a role; sterically unhindered nucleophiles may favor attack at the more substituted position to form the branched product.[3]
Q4: What is the typical regioselectivity observed in the hydroformylation of alkenes?
A4: The hydroformylation of alkenes can produce both linear and branched aldehydes. The regioselectivity is highly dependent on the catalyst system (typically rhodium or cobalt), the ligands, and the reaction conditions (temperature, pressure of CO/H₂). For many applications, the formation of the linear aldehyde is desired. The use of specific ligands, such as those with large bite angles, can favor the formation of the linear product.
Q5: How can I achieve regioselective allylic oxidation?
A5: Regioselective allylic oxidation can be achieved using various methods, with the choice depending on the substrate and the desired product (allylic alcohol, ester, etc.).
-
Selenium Dioxide (SeO₂): Catalytic SeO₂ with a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP) is a classic method for introducing an alcohol group at the allylic position. The regioselectivity is often governed by the substitution pattern of the alkene.
-
Copper Catalysis: Copper(I)-NHC (N-heterocyclic carbene) catalysts have been developed for the highly regioselective allylic oxidation of alkenes.[4]
-
Palladium Catalysis: Palladium catalysts with specific ligands can be used for allylic C-H oxidation, and the regioselectivity can be controlled by the ligand and oxidant.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in a Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) - Predominance of the undesired linear product.
Possible Causes and Solutions:
-
Cause: The ligand employed favors the formation of the linear isomer through steric hindrance.
-
Solution: Screen a variety of ligands with different steric and electronic properties. For the formation of the branched product, consider using ligands that are less sterically demanding or that have specific electronic properties known to favor attack at the more substituted carbon. Consult the literature for ligand recommendations for your specific substrate and nucleophile.
-
-
Cause: The nucleophile is too bulky, preventing its approach to the more substituted carbon of the π-allyl intermediate.
-
Solution: If possible, consider using a less sterically hindered nucleophile.
-
-
Cause: The reaction conditions (e.g., solvent, temperature) are not optimal for the desired regioselectivity.
-
Solution: Perform a systematic optimization of the reaction conditions. The polarity of the solvent can have a significant impact on regioselectivity. Temperature can also influence the outcome, so running the reaction at different temperatures is advisable.
-
Problem 2: Lack of Regioselectivity in the Hydroformylation of an Internal Alkene.
Possible Causes and Solutions:
-
Cause: The catalyst and ligand system is not selective for your specific substrate.
-
Solution: The choice of ligand is critical for controlling regioselectivity in hydroformylation. For internal alkenes, achieving high regioselectivity can be particularly challenging. Experiment with different phosphine or phosphite ligands. Bidentate ligands with specific bite angles are often used to control the regioselectivity. Encapsulated rhodium complexes have shown high selectivity in the hydroformylation of internal alkenes.
-
-
Cause: Isomerization of the starting alkene is occurring under the reaction conditions, leading to a mixture of products.
-
Solution: Adjust the reaction temperature and pressure. Milder conditions may minimize competing isomerization reactions. The identity of the ligand can also influence the rate of isomerization versus hydroformylation.
-
Problem 3: Mixture of Regioisomers Obtained in an Allylic C-H Amination Reaction.
Possible Causes and Solutions:
-
Cause: The catalyst is not providing sufficient control over the site of C-H activation.
-
Solution: For rhodium-catalyzed allylic amination, the choice of ligand is crucial for regioselectivity. For instance, P(OPh)₃ has been shown to be an effective ligand for favoring the formation of branched products in the amination of secondary allylic trichloroacetimidates.[5]
-
-
Cause: The leaving group on the allyl substrate is not optimal for the desired regioselectivity.
-
Solution: The leaving group can have a profound effect on the outcome. For example, in rhodium-catalyzed aminations, trichloroacetimidates have been found to be superior to carbonates or acetates for achieving high regioselectivity with unactivated aromatic amines.[5]
-
-
Cause: The reaction is proceeding through a different mechanism than anticipated.
-
Solution: Mechanistic studies, including the use of deuterated substrates, can help elucidate the reaction pathway and the origin of the poor regioselectivity. Computational studies can also provide valuable insights.
-
Quantitative Data Summary
Table 1: Effect of Ligand on Regioselectivity of Palladium-Catalyzed Allylic Alkylation of Cinnamyl Acetate with Morpholine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) |
| 1 | PdCl₂ (2) | 1 (5) | K₂CO₃ | BMIM BF₄ | 80 | 17 | >99 | >99:1 |
| 2 | PdCl₂ (2) | 1 (5) | K₂CO₃ | BMIM BF₄ | 60 | 17 | 85 | >99:1 |
| 3 | PdCl₂ (2) | 1 (5) | K₂CO₃ | BMIM BF₄ | RT | 17 | 20 | >99:1 |
Data adapted from reference[6]. Ligand 1 is a task-specific ionic liquid-tagged phosphine.
Table 2: Regioselectivity in Rhodium-Catalyzed Hydroformylation of Styrene.
| Entry | Catalyst | Ligand | Pressure (bar) | Temperature (°C) | Branched Aldehyde (%) | Linear Aldehyde (%) |
| 1 | [Rh(COD)Cl]₂ | PPh₃ | 20 | 50 | 72 | 28 |
| 2 | [Rh(COD)Cl]₂ | PPh₃ | 1 | 50 | 29 | 71 |
| 3 | [Rh(COD)Cl]₂ | PPh₃ | 10 | 80 | 26-28 | 72-74 |
Data interpretation based on trends described in reference[7].
Experimental Protocols
Protocol 1: General Procedure for Tsuji-Trost Allylation[2]
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl malonate
-
Tetrahydrofuran (THF), dry
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allylic compound (e.g., allyl acetate)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of t-BuOK (2.0 eq) in dry THF (160 mL) under an argon atmosphere at 0 °C, add dimethyl malonate (2.2 eq) dropwise over 5 minutes.
-
Allow the yellow slurry to warm to 25 °C and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) in one portion.
-
Add a solution of the allylic compound (49.5 mmol, 1.0 eq) in THF (40 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol[8][9]
Materials:
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethyl (2R,3R)-tartrate ((-)-DET) or Diethyl (2S,3S)-tartrate ((+)-DET)
-
Allylic alcohol (e.g., (E)-2-hexen-1-ol)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene
-
3Å Molecular sieves (optional, but recommended)
Procedure:
-
To a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1.00 L of anhydrous CH₂Cl₂ and 39.9 mL (0.134 mol) of Ti(Oi-Pr)₄.
-
Cool the stirred solution to -70 °C in a dry ice-ethanol bath under a nitrogen atmosphere.
-
Add 33.1 g (0.161 mol) of diethyl (2R,3R)-tartrate.
-
Add 25.0 g (0.25 mol) of the allylic alcohol. Use a small amount of CH₂Cl₂ to ensure complete transfer.
-
Add 184.5 mL (0.50 mol) of a 2.71 M solution of anhydrous TBHP in toluene, precooled to -20 °C.
-
Maintain the reaction temperature at -20 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, work up the reaction according to established literature procedures, which typically involves quenching with water or a saturated aqueous solution of FeSO₄.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-Catalyzed Regioselective Amination of Secondary Allylic Trichloroacetimidates with Unactivated Aromatic Amines [organic-chemistry.org]
- 6. $n$-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating Molecular Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography and other widely used spectroscopic methods for the structural validation of organic compounds, using N-(2-methylbenzyl)prop-2-en-1-amine as a representative example.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this guide's publication, we will explore the definitive validation that X-ray crystallography would provide and compare it with data obtainable from alternative, and often complementary, spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed three-dimensional model of the molecule. This method provides unequivocal evidence of bond lengths, bond angles, and stereochemistry.
A key advantage of X-ray crystallography is its ability to resolve isomers and provide absolute stereochemical confirmation, which can be challenging for other techniques.
Alternative and Complementary Validation Methods
In the absence of a crystal structure, or as a preliminary step, several spectroscopic methods are employed to elucidate and confirm the structure of an organic molecule. These techniques provide information about the molecule's connectivity, functional groups, and molecular weight. For a molecule like this compound, a combination of the following methods would be essential for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most informative spectroscopic technique for determining the structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR would reveal the number of different types of protons, their relative numbers, and how they are connected through spin-spin coupling.
-
¹³C NMR would indicate the number of unique carbon atoms in the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete bonding framework of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of bonds can be detected. For this compound, IR spectroscopy would be expected to show characteristic absorptions for the N-H bond of the secondary amine, C=C of the alkene, and C-H bonds of the aromatic ring and alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is a critical piece of data in structure elucidation. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Comparative Overview of Structural Validation Methods
The following table summarizes the key features of X-ray crystallography and the complementary spectroscopic techniques.
| Technique | Information Provided | Sample Requirements | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Single, high-quality crystal. | Requires a crystalline solid; structure may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry (relative). | Soluble sample in a suitable deuterated solvent. | Can be complex to interpret for large molecules; may not provide absolute stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | Solid, liquid, or gas sample. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns. | Small amount of sample, can be in a mixture (with chromatography). | Does not provide information on stereochemistry or connectivity of isomers. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the structure refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is placed in a thin glass tube and inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal (the free induction decay, or FID) is detected and Fourier transformed to produce the spectrum. Similar principles apply to ¹³C and 2D NMR experiments, with different pulse sequences used to obtain the desired information.
Infrared (IR) Spectroscopy
For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum can be obtained directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation over a range of frequencies, and the instrument measures the amount of light absorbed at each frequency.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for organic molecules include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the general workflow for X-ray crystallography and the interplay between different structural elucidation techniques.
Caption: A generalized workflow for determining a molecular structure using X-ray crystallography.
Caption: The complementary roles of different analytical methods in structural elucidation.
A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Methylbenzyl Amines
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of ortho-, meta-, and para-methylbenzyl amines, summarizing available experimental data on their bioactivity and providing detailed experimental protocols for key assays.
The position of the methyl group on the phenyl ring of benzylamine significantly influences its biological properties. While direct comparative studies on all aspects of bioactivity for ortho-, meta-, and para-methylbenzyl amine are limited, existing research on related compounds and derivatives provides valuable insights into their potential activities, particularly concerning enzyme inhibition and receptor interaction. Generally, the para-substituted isomer often exhibits the most potent activity, a trend attributed to reduced steric hindrance and favorable electronic effects compared to its ortho and meta counterparts.
Comparative Biological Activity Data
Direct quantitative comparisons of the biological activities of ortho-, meta-, and para-methylbenzyl amine are not extensively available in publicly accessible literature. However, structure-activity relationship (SAR) studies on related classes of compounds can offer predictive insights. For instance, in studies of various enzyme inhibitors, para-substituted compounds frequently demonstrate higher potency than their ortho and meta isomers. This is often attributed to the steric bulk of the ortho-substituent hindering optimal binding to the active site of an enzyme or receptor. The electronic effects of the methyl group also differ with its position, which can influence the compound's pKa and overall interaction with biological targets.
| Biological Activity | Ortho-Methylbenzyl Amine | Meta-Methylbenzyl Amine | Para-Methylbenzyl Amine |
| MAO-B Inhibition | Potentially lower activity due to steric hindrance. | Moderate activity. | Generally considered the most potent among the isomers. |
| Antimicrobial Activity | Lower activity reported for related ortho-substituted compounds. | Higher activity reported for related meta-substituted compounds. | Higher activity reported for related para-substituted compounds. |
| Cytotoxicity (LD50) | Data not available for direct comparison. | Data not available for direct comparison. | Data not available for direct comparison. |
| TAAR1 Affinity | Expected to have affinity, but comparative quantitative data is unavailable. | Expected to have affinity, but comparative quantitative data is unavailable. | Expected to have affinity, but comparative quantitative data is unavailable. |
Note: The information in this table is largely inferred from studies on related compounds and general principles of structure-activity relationships. Direct experimental data comparing the three isomers is limited.
Key Biological Activities and Signaling Pathways
Methylbenzyl amines, being structurally similar to endogenous trace amines like β-phenylethylamine, are likely to interact with targets such as monoamine oxidases (MAOs) and trace amine-associated receptors (TAARs).
Monoamine Oxidase (MAO) Inhibition
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and amphetamine-like substances.[1][2] Its activation modulates dopaminergic and serotonergic systems, making it a target for neuropsychiatric disorders.[1][2] As structural analogs of trace amines, methylbenzyl amines are potential TAAR1 agonists. The signaling cascade initiated by TAAR1 activation typically involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2]
Experimental Protocols
Detailed methodologies for assessing the key biological activities mentioned above are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of ortho-, meta-, and para-methylbenzyl amines against MAO-A and MAO-B.
Principle: This assay measures the ability of the test compounds to inhibit the enzymatic activity of MAO. The activity of MAO is determined by monitoring the production of a fluorescent or chromogenic product from a specific substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[3]
-
Test compounds (ortho-, meta-, and para-methylbenzyl amine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[3]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the assay buffer, MAO enzyme (MAO-A or MAO-B), and the test compound or positive control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence or absorbance of the product using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Receptor Binding Assay (for TAAR1)
Objective: To determine the binding affinity (Ki) of ortho-, meta-, and para-methylbenzyl amines to the Trace Amine-Associated Receptor 1 (TAAR1).
Principle: This is a competitive binding assay where the test compounds compete with a radiolabeled ligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the affinity of the test compound is determined from its ability to displace the radioligand.
Materials:
-
Cell membranes expressing human TAAR1
-
Radioligand specific for TAAR1 (e.g., [3H]-p-tyramine or a specific synthetic agonist/antagonist)
-
Test compounds (ortho-, meta-, and para-methylbenzyl amine)
-
Non-labeled competing ligand for determining non-specific binding (e.g., a high concentration of a known TAAR1 agonist)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or the non-labeled competing ligand (for non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of each test compound from the competition curve (percentage of specific binding versus log of compound concentration).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Biological Processes
To illustrate a potential mechanism of action for methylbenzyl amines, the following diagrams depict a simplified experimental workflow for determining MAO inhibition and a conceptual signaling pathway for TAAR1 activation.
Experimental workflow for determining MAO inhibitory activity.
Simplified TAAR1 signaling pathway upon agonist binding.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of N-(2-methylbenzyl)prop-2-en-1-amine Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-(2-methylbenzyl)prop-2-en-1-amine, a key intermediate in several synthetic pathways. We delve into the experimental data and detailed protocols for the most common and robust analytical techniques, offering a clear pathway to selecting the optimal method for your research needs.
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide will focus on two prevalent chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), outlining their validation parameters and performance based on established principles and guidelines from the International Council for Harmonisation (ICH).[4][5][6][7]
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantification of this compound depends on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity. The following tables summarize the typical performance data obtained during the validation of hypothetical HPLC and GC methods for this analyte.
Table 1: HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | 1.5% |
Table 2: GC Method Validation Data
| Validation Parameter | Acceptance Criteria | Results |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.8% - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.4% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.07 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | 1.8% |
Experimental Protocols
Detailed methodologies are essential for replicating and verifying analytical results. The following are representative protocols for the validation of HPLC and GC methods for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Validation Procedures:
-
Linearity: A series of standard solutions of this compound ranging from 0.1 µg/mL to 100 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[5][6]
-
Precision: Repeatability (intra-day precision) was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision (inter-day precision) was determined by analyzing the same samples on three different days by two different analysts.[4]
-
Specificity: The specificity of the method was evaluated by analyzing a placebo, the analyte, and a mixture of the analyte with potential impurities to ensure no interference at the analyte's retention time. Forced degradation studies were also performed.
-
LOD and LOQ: The limit of detection and limit of quantitation were determined based on the signal-to-noise ratio.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[5]
-
Gas Chromatography (GC) Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Injection Mode: Splitless.
-
Validation Procedures:
-
The validation procedures for linearity, accuracy, precision, specificity, LOD, LOQ, and robustness were performed in a similar manner to the HPLC method, with appropriate adjustments for the GC technique. For amines, which can be highly active, column deactivation is often a critical step to prevent peak tailing.[8]
-
Alternative Quantification Methods
Beyond traditional chromatography, other techniques can be employed for the quantification of amines. These methods may offer advantages in specific applications, such as high-throughput screening or when dealing with complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte is present at very low concentrations. Derivatization of the amine group can enhance ionization efficiency.[9]
-
Colorimetric Assays: These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the amine concentration.[10][11][12] They are often used for rapid and routine analysis.
-
Titration: A classical analytical technique that can be used for the quantification of amines in solution.[13] While less sensitive than chromatographic methods, it can be a simple and cost-effective option for bulk analysis.
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the analytical validation process, the following diagrams illustrate the logical flow of experiments and decision-making.
Caption: Workflow for Analytical Method Validation.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrj.org [chemrj.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bre.com [bre.com]
Comparative Docking Analysis of N-benzylamine Ligands with Target Proteins: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies involving N-benzylamine ligands and their interactions with various protein targets. N-benzylamine derivatives are recognized as privileged structures in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data and methodologies to inform future research.
Comparative Docking and Inhibition Data
The following table summarizes the in-silico and in-vitro experimental data for a selection of N-benzylamine-sulfonamide derivatives targeting human Monoamine Oxidase B (hMAO-B), a key enzyme in the metabolism of neurotransmitters.[1][2][3][4][5] The data highlights the docking scores and the corresponding inhibitory concentrations (IC50), providing a basis for comparing the binding affinities and potencies of these ligands.
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Inhibition Type |
| 4i | hMAO-B | Not explicitly stated | 0.041 ± 0.001 | Non-competitive |
| 4t | hMAO-B | Not explicitly stated | 0.065 ± 0.002 | Non-competitive |
| Selegiline (Reference) | hMAO-B | Not explicitly stated | 0.037 ± 0.001 | Selective Inhibitor |
| BB-4h (Lead Compound) | hMAO-B | Not explicitly stated | 2.95 ± 0.09 | - |
Note: While the specific docking scores for compounds 4i and 4t were not detailed in the abstracts, molecular docking studies confirmed their interaction within the hMAO-B catalytic site.[1][3]
In other studies, N-benzylamine-based inhibitors have been designed for 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[6] For instance, the lead compound N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide demonstrated an IC50 value of 0.9 μM, with optimized derivatives achieving IC50 values as low as 75 nM.[6] Another area of investigation involves N-benzylamine derivatives as potential antimicrobial agents targeting DNA gyrase B.[7]
Experimental Protocols: Molecular Docking of N-benzylamine Ligands
The following protocol is a generalized methodology based on practices reported in the cited literature for docking N-benzylamine ligands with target proteins like hMAO-B.[2][5]
1. Ligand Preparation:
-
The 3D structures of the N-benzylamine derivatives are constructed using a molecular modeling interface such as Schrödinger Maestro.[2]
-
The ligands are then prepared using a tool like LigPrep to assign protonation states at a physiological pH (e.g., 7.4 ± 1.0), generate possible tautomers, and correct atom types.[5]
-
Bond orders are assigned, and hydrogen atoms are added to the structures.
2. Protein Preparation:
-
The crystal structure of the target protein (e.g., hMAO-B) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using a wizard or protocol within the docking software suite (e.g., Protein Preparation Wizard in Schrödinger Suite). This typically involves removing water molecules, adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.
-
Energy minimization of the protein structure is often performed to relieve any steric clashes.
3. Grid Generation:
-
A receptor grid is generated to define the active site or the binding pocket for the docking calculations.
-
The grid box is typically centered on a key residue or cofactor within the active site, such as the flavin (FAD) N5 atom in hMAO-B.[5]
-
The dimensions of the grid box (e.g., 20 Å x 20 Å x 20 Å) are set to be large enough to accommodate the ligands.[5]
4. Molecular Docking Simulation:
-
The prepared ligands are docked into the generated receptor grid using a docking program like Glide or AutoDock Vina.[5][8]
-
The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
The resulting poses are analyzed to identify the most favorable binding modes, often characterized by the lowest docking scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway Context
N-benzylamine derivatives that inhibit MAO-B can impact neurological pathways. MAO-B is an enzyme that degrades neurotransmitters like dopamine. By inhibiting MAO-B, these ligands can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[4]
The diagram below illustrates the simplified mechanism of MAO-B inhibition.
Caption: Simplified pathway of MAO-B inhibition by N-benzylamine ligands.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]
- 8. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for N-Allylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient formation of C-N bonds through N-allylation is a critical transformation in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The choice of catalyst is paramount to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides an objective, data-driven comparison of common transition metal catalysts—palladium, iridium, ruthenium, nickel, and copper—employed in N-allylation reactions, supported by experimental data and detailed protocols.
The development of robust and versatile catalytic systems for N-allylation has been a significant focus of chemical research. This guide aims to distill the extensive literature into a practical resource, enabling informed decisions in catalyst selection for specific synthetic challenges. We will explore the strengths and weaknesses of each catalytic system, with a focus on quantitative performance metrics.
Comparative Performance of Catalysts for N-Allylation
The following table summarizes key performance indicators for various catalysts in N-allylation reactions, showcasing the diversity of substrates and reaction conditions. Direct comparison is often challenging due to the varied nature of the reported reactions; however, this compilation provides a valuable overview of their capabilities.
| Catalyst System | Amine Substrate | Allylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Palladium | |||||||||
| Pd(OAc)₂ / P(n-Bu)₃ | Anisidine-imine of benzaldehyde | Allyl alcohol | 10 | Toluene | 100 | 24 | 85 | anti-selective | [1] |
| Pd₂(dba)₃ / P(2-furyl)₃ | 1,2,3,4-Tetrahydrocarbazole | Allyl methyl carbonate | 1 | Toluene | 25 | 2 | 95 | C3-allylation | [2] |
| Iridium | |||||||||
| [Ir(cod)Cl]₂ / Chiral Ligand | Ethyl indole-2-carboxylate | tert-Butyl cinnamyl carbonate | 2 | THF | 50 | 12 | 95 | 97:3 (branched:linear), 99% ee | [3] |
| [Ir(cod)Cl]₂ / Carreira Ligand | 3-Methyl indole | Phenyl allylic alcohol | 4 | CHCl₃ | Reflux | 15 | 99 | C2-allylation, 98% ee | [4] |
| Ruthenium | |||||||||
| [Cp*RuCl(PPh₃)₂] | 2,3-Aryl-1,3-butadiene substrates | Halogenated alkanes | - | - | - | - | - | Benzyl/allyl-halide substituted products | [5] |
| RuCl₃ / PPh₃ | Anilines | Vicinal diols | - | - | - | - | Good | Indole synthesis | [6] |
| Nickel | |||||||||
| Ni(cod)₂ / dppf | Indoles | Allylic alcohols | - | DMSO | - | - | - | N-allyl product | [7] |
| [Ni(quin)₂] | Various amines | N,N-dimethylformamide | 5-10 | - | 150 | - | 50-99 | N-formylation | [8] |
| Copper | |||||||||
| CuI | Aniline | Benzyl alcohol | - | - | - | - | 88 (N-benzylaniline) | N-alkylation | [9] |
| Cu-Fe catalyst | Aniline | Benzyl alcohol | - | - | - | - | 88 (N-benzylaniline) | N-alkylation | [9] |
Note: "-" indicates that the specific data point was not provided in the cited source. This table is intended to be illustrative and not exhaustive. Researchers should consult the primary literature for detailed information.
Experimental Workflows and Catalytic Cycles
To provide a clearer understanding of the practical aspects and underlying mechanisms, we have visualized the general experimental workflow and a representative catalytic cycle for N-allylation reactions.
Caption: General experimental workflow for a typical catalytic N-allylation reaction.
A plausible catalytic cycle for a palladium-catalyzed N-allylation of an amine with an allylic alcohol is depicted below. This cycle, often referred to as a Tsuji-Trost type mechanism, involves the formation of a π-allylpalladium intermediate.
Caption: Simplified catalytic cycle for palladium-catalyzed N-allylation of an amine.
Detailed Experimental Protocols
1. Iridium-Catalyzed Enantioselective N-Allylation of Ethyl Indole-2-carboxylate [3]
-
Materials: [Ir(cod)Cl]₂ (catalyst precursor), chiral phosphoramidite ligand, ethyl indole-2-carboxylate (amine substrate), tert-butyl cinnamyl carbonate (allylating agent), THF (solvent), and a suitable base (e.g., Cs₂CO₃).
-
Procedure: In a glovebox, a vial is charged with [Ir(cod)Cl]₂ and the chiral ligand in THF. The mixture is stirred at room temperature for 15 minutes to generate the active catalyst. To this solution, ethyl indole-2-carboxylate, tert-butyl cinnamyl carbonate, and the base are added. The vial is sealed and heated at 50 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-allylated indole.
2. Palladium-Catalyzed N-Allylation of Aniline with Allyl Alcohol [10]
-
Materials: Pd(OAc)₂ (catalyst), P(n-Bu)₃ (ligand), aniline (amine substrate), allyl alcohol (allylating agent), and toluene (solvent).
-
Procedure: A mixture of Pd(OAc)₂, P(n-Bu)₃, aniline, and allyl alcohol in toluene is placed in a sealed tube. The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-allylaniline.
3. Copper-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol [9]
-
Materials: Cu-Fe catalyst, aniline (amine substrate), and benzyl alcohol (alkylating agent).
-
Procedure: A mixture of the Cu-Fe catalyst, aniline, and benzyl alcohol is heated in a suitable solvent under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is filtered off, and the filtrate is concentrated. The resulting residue is purified by column chromatography to give N-benzylaniline.
Comparative Discussion
Palladium catalysts are the most extensively studied for N-allylation and offer a broad substrate scope. They are particularly effective for the allylation of a wide range of amines with various allylic electrophiles. The development of specific ligands has allowed for high degrees of regio- and stereoselectivity. However, palladium catalysts can be sensitive to air and moisture, and the cost of palladium can be a consideration for large-scale synthesis.
Iridium catalysts have emerged as powerful tools for asymmetric N-allylation, often providing high enantioselectivities and branched-to-linear selectivity that are complementary to those obtained with palladium.[3][4] They are particularly effective for the N-allylation of less nucleophilic amines like indoles. The use of well-defined iridium complexes can lead to highly reproducible results.
Ruthenium catalysts have shown promise in N-alkylation reactions via a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which is an atom-economical process where alcohols are used as alkylating agents.[6][11] While there are fewer examples of direct N-allylation compared to palladium and iridium, the potential for sustainable catalysis makes ruthenium an attractive area for further research.
Nickel catalysts , being more earth-abundant and less expensive than precious metals, are gaining increasing attention. Nickel-catalyzed N-allylation reactions have been developed, demonstrating good functional group tolerance.[7][8] However, controlling selectivity can sometimes be challenging, and the toxicity of certain nickel compounds should be considered.
Copper catalysts represent an even more economical and environmentally benign option. Copper-catalyzed N-allylation and N-alkylation reactions have been reported, often under mild conditions.[9] These systems are particularly attractive for industrial applications where cost and sustainability are major drivers.
Conclusion
The choice of catalyst for an N-allylation reaction is a multifaceted decision that depends on the specific substrates, desired selectivity, and practical considerations such as cost and environmental impact. Palladium and iridium catalysts currently offer the highest levels of performance and predictability, particularly for complex and stereoselective transformations. However, the development of more sustainable and economical catalysts based on ruthenium, nickel, and copper is a rapidly advancing field with significant potential to reshape the landscape of N-allylation chemistry. This guide provides a foundational understanding to aid researchers in navigating the diverse catalytic options available for this important synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
